molecular formula C17H18N2O5S B2747306 N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide CAS No. 899997-08-1

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide

Cat. No.: B2747306
CAS No.: 899997-08-1
M. Wt: 362.4
InChI Key: CIEKWJYUCKXZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide is an organic compound that features a benzodioxole moiety linked to a benzamide structure through a sulfamoyl ethyl chain

Mechanism of Action

Target of Action

The compound N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)benzamide, also known as N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide or N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide, is primarily targeted towards cancer cells . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in changes such as mitotic blockade and cell apoptosis .

Biochemical Pathways

The affected pathways primarily involve the assembly and disassembly of microtubules . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption can have downstream effects on cell division and growth, particularly in cancer cells .

Pharmacokinetics

The compound’santicancer activity against various cancer cell lines has been evaluated , suggesting that it has sufficient bioavailability to exert its effects.

Result of Action

The primary result of the compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . It also causes cell cycle arrest at the S phase , further inhibiting the growth and proliferation of cancer cells . These effects have been observed in various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

Action Environment

The compound’s anticancer activity has been evaluated in vitro , suggesting that it is stable and effective under laboratory conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule .

Scientific Research Applications

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfamoyl and benzamide groups.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in the rest of the structure.

    N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Another compound with a benzodioxole moiety but with different functional groups.

Uniqueness

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)18-8-9-25(21,22)19-11-13-6-7-15-16(10-13)24-12-23-15/h1-7,10,19H,8-9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKWJYUCKXZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.